molecular formula C19H16N4O2S2 B2536625 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-24-2

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2536625
CAS No.: 2034419-24-2
M. Wt: 396.48
InChI Key: USZIZQSCHOQRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the stimulator of interferon genes (STING) protein, which is involved in the innate immune response. The interaction between this compound and STING leads to the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions result in the production of type I interferons and proinflammatory cytokines, which are crucial for immune responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and dendritic cells, the compound activates the STING pathway, leading to enhanced production of interferons and cytokines . This activation can boost the immune response against pathogens and tumors. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in antiviral and antitumor responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the cyclic dinucleotide-binding domain of the STING protein, inducing a conformational change that activates the protein . This activation triggers a cascade of signaling events, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of interferons and cytokines. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained activation of immune responses, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway without causing significant toxicity . At higher doses, adverse effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, impacting the compound’s overall efficacy. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound can effectively reach immune cells, where it exerts its immunomodulatory effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these locations. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-18(16-11-12-3-1-2-4-15(12)27-16)22-8-5-13(6-9-22)23-19(25)17-14(20-21-23)7-10-26-17/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZIZQSCHOQRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.